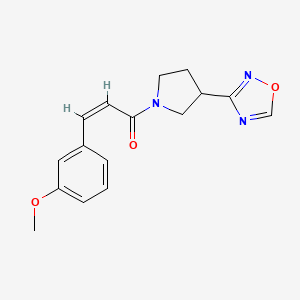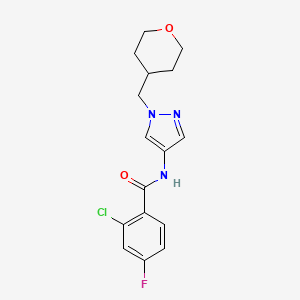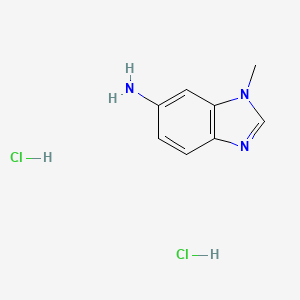![molecular formula C11H12ClNO4S B2371797 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid CAS No. 744203-97-2](/img/structure/B2371797.png)
2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid”, also referred to as PSA, is a sulfonamide derivative with potential applications in scientific research. It has a molecular formula of C11H12ClNO4S and a molecular weight of 289.74 .
Molecular Structure Analysis
The molecular structure of “2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid” is represented by the formula C11H12ClNO4S . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid” are not fully detailed in the sources I found. The compound has a molecular weight of 289.74 . The boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of acetic acid solvates, including compounds related to 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid, has been explored. For instance, Chumakov et al. (2018) analyzed the crystal structure of a related compound, highlighting its non-planar molecular structure and the formation of endless chains in the crystal via acetic acid molecules (Chumakov, Petrenko, Graur, Tsapkov, & Gulea, 2018).
Synthesis of Biologically Active Compounds
Research has focused on synthesizing biologically active compounds using derivatives of prop-2-en-1-yl. Veltri et al. (2020) discussed a catalytic approach to produce fused imidazole bicyclic acetic esters, important in many biologically active principles, using N-heterocyclic propargylamine derivatives (Veltri, Prestia, Russo, Clementi, Vitale, Ortica, & Gabriele, 2020).
Synthesis of Energetic Materials
The synthesis of energetic materials utilizing acetic acid derivatives is also a key area. Joo et al. (2012) synthesized 2-(5-Nitroiminotetrazol-1-yl)acetic acid, exploring its potential in creating new energetic materials with significant insensitivity to impact (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).
Development of Anti-inflammatory Agents
Research by Nikalje et al. (2011) involved synthesizing novel benzene sulfonamides using prop-2-en-1-ones, highlighting their potential anti-inflammatory properties. This indicates a significant application in pharmacology (Nikalje, Malhotra, & Ghodke, 2011).
Investigation of Antiviral and Immunomodulating Activity
Modzelewska-Banachiewicz et al. (2009) synthesized derivatives of prop-2-enoic acid and examined their antiviral and immunomodulating activities, contributing to the field of medicinal chemistry (Modzelewska-Banachiewicz, Michalec, Kamińska, Mazur, Kozioł, Banachiewicz, Ucherek, & Kandefer-Szerszeń, 2009).
Acetic Acid Synthesis
Qian et al. (2016) reported a method for synthesizing acetic acid from CO2, methanol, and H2, using a catalyst that could potentially be related to 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid derivatives (Qian, Zhang, Cui, & Han, 2016).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-prop-2-enylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-2-7-13(8-11(14)15)18(16,17)10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGQALIAMDAIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)



![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)


![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)
